6-Methyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
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Description
6-Methyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a useful research compound. Its molecular formula is C15H15NO3S2 and its molecular weight is 321.41. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
- The crystal structure of a similar compound, methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, was investigated, revealing a thiophene ring with a 2-amino group and a 3-methyl ester group. The study emphasized the stabilization of the crystal structure by intra- and intermolecular hydrogen bonds (Vasu, K. Nirmala, D. Chopra, S. Mohan, J. Saravanan, 2004).
Synthesis and Characterization
- A study on 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, a related compound, focused on its chemoselective synthesis. This involved characterization through various spectroscopic methods, demonstrating the compound's potential for further applications in research (S. Jayaraman, M. Sridharan, Rajendiran Nagappan, 2010).
Antimicrobial and Anti-inflammatory Potential
- Research on derivatives of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate showed that certain compounds exhibited promising antibacterial, antifungal, and anti-inflammatory activities. This indicates the potential medical research applications of these compounds (B. Narayana, B. V. Ashalatha, K. K. V. Raj, N. Kumari, 2006).
Chemical Transformations and Derivatives
- Studies have been conducted on benzo[b]thiophene derivatives, focusing on the synthesis and characterization of different isomeric compounds. These researches explore various chemical transformations, providing insights into the reactivity and potential applications of such compounds (E. Campaigne, Y. Abe, 1975).
Biological Activities
- Thiophene-3-carboxamide derivatives have been studied for their antibacterial and antifungal activities. The structure and molecular interactions of these compounds were examined, highlighting their potential in developing new antimicrobial agents (Vasu, K. Nirmala, D. Chopra, S. Mohan, J. Saravanan, 2005).
Synthesis of Polysubstituted Benzothiophenes
- A study on the synthesis of polysubstituted benzothiophenes and sulfur-containing polycyclic aromatic compounds was conducted. This research could have implications in creating compounds with liquid crystalline, photochromic, and other functional properties (Shyh-Ming Yang et al., 2002).
Properties
IUPAC Name |
6-methyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S2/c1-8-4-5-9-11(7-8)21-14(12(9)15(18)19)16-13(17)10-3-2-6-20-10/h2-3,6,8H,4-5,7H2,1H3,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAOISIVSYRNLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)O)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101331158 |
Source
|
Record name | 6-methyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101331158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
47.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49678795 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
315679-26-6 |
Source
|
Record name | 6-methyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101331158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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